molecular formula C13H18ClF3N2O B14791162 3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride

3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride

Cat. No.: B14791162
M. Wt: 310.74 g/mol
InChI Key: SOGBBPTWYNYKNZ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride is a chemical compound with the molecular formula C13H18ClF3N2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions The compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of pyrazine derivatives.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Phenyl Ring: The phenyl ring can be attached to the piperazine ring through nucleophilic aromatic substitution reactions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated, acylated, or sulfonylated derivatives.

Scientific Research Applications

3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The piperazine ring can act as a pharmacophore, interacting with various receptors and enzymes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended application.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    3,5-Dimethyl-1-[4-(methoxy)phenyl]piperazine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    1-[4-(trifluoromethoxy)phenyl]piperazine: Lacks the dimethyl groups on the piperazine ring.

Uniqueness

3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride is unique due to the presence of both the trifluoromethoxy group and the dimethyl groups on the piperazine ring. This combination of functional groups can confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H18ClF3N2O

Molecular Weight

310.74 g/mol

IUPAC Name

3,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride

InChI

InChI=1S/C13H17F3N2O.ClH/c1-9-7-18(8-10(2)17-9)11-3-5-12(6-4-11)19-13(14,15)16;/h3-6,9-10,17H,7-8H2,1-2H3;1H

InChI Key

SOGBBPTWYNYKNZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)C2=CC=C(C=C2)OC(F)(F)F.Cl

Origin of Product

United States

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